Methyl 4-(1,3-oxazol-5-yl)benzoate
Overview
Description
“Methyl 4-(1,3-oxazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H9NO3 . It is categorized under esters and has a molecular weight of 203.196 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic ring of oxazole that contains atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a boiling point of 112-114 .Scientific Research Applications
Synthesis and Analysis of Organic Compounds : Research has explored the synthesis of novel organic compounds using Methyl 4-(1,3-oxazol-5-yl)benzoate or related structures. For instance, a study focused on the click one pot synthesis, spectral analyses, crystal structures, and DFT studies of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's utility in creating complex organic molecules with potential biological applications (Ahmed et al., 2016).
Chemical Reactions and Syntheses : Another area of application is in the study of chemical reactions and the synthesis of fused-ring heterocycles. For example, a paper discussed the reactions of keto-enol tautomers of 2-Thiazolyl-, 2-Oxazolyl-, 2-Benzoxazolyl-, or 2-Benzothiazolyl-1-phenylethenols with α,β-alkynyl esters for the synthesis of highly functionalized fused-ring heterocycles (Silva, Henry, & Pittman, 2012).
Biological Activities : this compound derivatives are also investigated for their biological activities. A study on the synthesis and biological activities of novel Arylazopyrazolones substituted with Thiazolyhydrazone is an example of exploring the antimicrobial properties of such compounds (Shah, 2014).
Material Science and Engineering : The compound and its derivatives find applications in material science, such as in the synthesis and characterization of oxadiazolic systems used as spacers for potential angiotensin II receptor antagonists, demonstrating its utility in developing new materials with specific properties (Meyer et al., 2003).
Safety and Hazards
Future Directions
Oxazole and its derivatives have been gaining popularity in recent years due to their increasing relevance in the field of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Mechanism of Action
Target of Action
The primary target of Methyl 4-(1,3-oxazol-5-yl)benzoate is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Mode of Action
this compound acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by this compound affects several biochemical pathways. For instance, it has implications in ophthalmology, where hCA II is a target for the treatment of glaucoma
Result of Action
The inhibition of hCA II by this compound can have several molecular and cellular effects. For instance, it has been shown to have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Properties
IUPAC Name |
methyl 4-(1,3-oxazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNHUUMUCVZCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363129 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-14-8 | |
Record name | methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(1,3-oxazol-5-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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